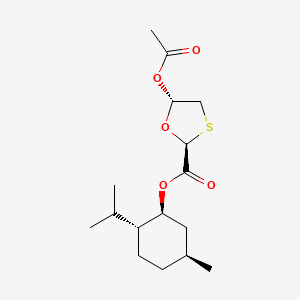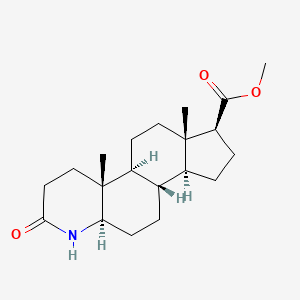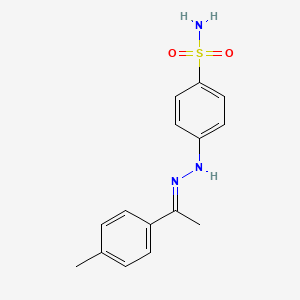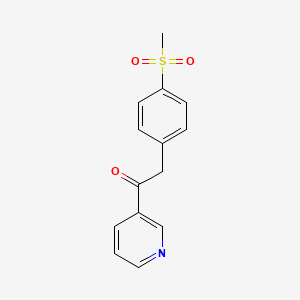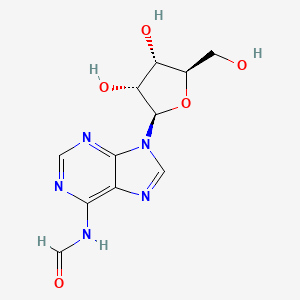![molecular formula C₁₄H₁₆N₁₀O₄ B1145853 O-[(Guanin-7-yl)methyl] Acyclovir CAS No. 1797832-75-7](/img/new.no-structure.jpg)
O-[(Guanin-7-yl)methyl] Acyclovir
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
O-[(Guanin-7-yl)methyl] Acyclovir: is a derivative of Acyclovir, an antiviral drug primarily used to treat infections caused by herpes simplex virus and herpes zoster virus. The compound has a molecular formula of C14H16N10O4 and a molecular weight of 388.35 g/mol . It is known for its ability to inhibit the production of viral DNA, making it a valuable compound in antiviral research.
Mechanism of Action
Target of Action
O-[(Guanin-7-yl)methyl] Acyclovir is an impurity of Acyclovir . Acyclovir is an antiviral drug used for the treatment of infections caused by herpes simplex virus and herpes zoster virus . The primary target of Acyclovir is the viral DNA polymerase, an enzyme responsible for the production of the virus’ DNA .
Mode of Action
Acyclovir acts by inhibiting the production of the virus’ DNA . It is a guanosine analogue, which means it mimics the structure of one of the building blocks of DNA. When the viral DNA polymerase incorporates Acyclovir into the growing DNA chain, it causes premature termination of DNA synthesis, thereby preventing the virus from replicating .
Biochemical Pathways
The key biochemical pathway affected by Acyclovir is the DNA synthesis pathway of the herpes simplex virus and herpes zoster virus . By inhibiting the viral DNA polymerase, Acyclovir prevents the elongation of the viral DNA chain, thereby stopping the replication of the virus .
Result of Action
The result of Acyclovir’s action is the inhibition of the replication of the herpes simplex virus and herpes zoster virus . This leads to a decrease in the severity and duration of outbreaks of these viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of O-[(Guanin-7-yl)methyl] Acyclovir involves the reaction of Acyclovir with guanine derivatives under specific conditions. The reaction typically requires a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination .
Chemical Reactions Analysis
Types of Reactions: O-[(Guanin-7-yl)methyl] Acyclovir undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), elevated temperatures.
Reduction: Sodium borohydride (NaBH4), room temperature.
Substitution: Various nucleophiles, solvents like DMSO.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
O-[(Guanin-7-yl)methyl] Acyclovir has several scientific research applications, including:
Chemistry: Used as a reference material in analytical chemistry for the development of new antiviral compounds.
Biology: Studied for its interactions with viral DNA and its potential to inhibit viral replication.
Medicine: Investigated for its efficacy in treating viral infections, particularly those caused by herpes viruses.
Industry: Utilized in the production of high-purity antiviral drugs and as a standard in quality control processes.
Comparison with Similar Compounds
Acyclovir: The parent compound, primarily used to treat herpes infections.
Ganciclovir: Another antiviral drug with a similar mechanism of action but used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of Acyclovir with improved bioavailability.
Uniqueness: O-[(Guanin-7-yl)methyl] Acyclovir is unique due to its enhanced binding affinity for viral DNA, which may result in improved antiviral activity compared to its parent compound, Acyclovir. The presence of the guanine moiety also provides additional sites for chemical modification, potentially leading to the development of new antiviral agents.
Properties
CAS No. |
1797832-75-7 |
|---|---|
Molecular Formula |
C₁₄H₁₆N₁₀O₄ |
Molecular Weight |
388.34 |
Synonyms |
9,7’-[1,2-Ethanediylbis(oxymethylene)]bisguanine; Acyclovir Impurity I; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



